3-Amino-2-naphthaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

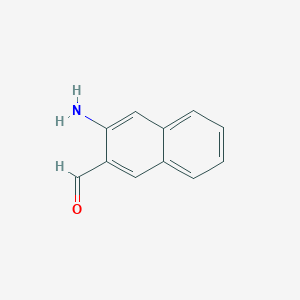

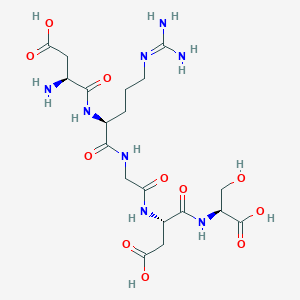

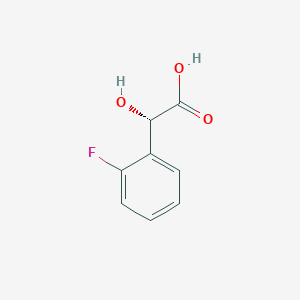

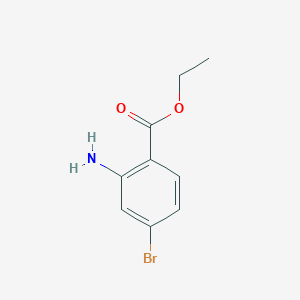

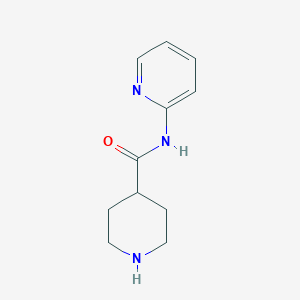

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .

Synthesis Analysis

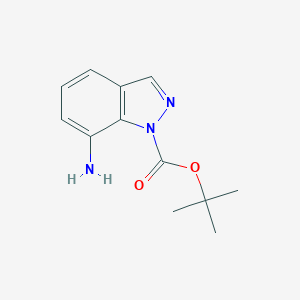

Schiff bases, which include 3-Amino-2-naphthaldehyde, are typically synthesized from the condensation of a primary amine with a carbonyl group . A specific example of this is the synthesis of a Schiff base ligand N-(2’-hydroxy-1’-naphthylidene)-3-amino-2-naphthoic acid from the condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid .

Molecular Structure Analysis

The InChI code for 3-Amino-2-naphthaldehyde is 1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Naphthaldehydes, including 3-Amino-2-naphthaldehyde, have been shown to undergo photochemical transformations at the aldehyde carbonyl group . In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes can be altered, leading to different reaction products .

Physical And Chemical Properties Analysis

3-Amino-2-naphthaldehyde has a molecular weight of 171.2 . It is recommended to be stored in a refrigerated environment .

科学的研究の応用

Application 1: Drug Modification

- Summary of the Application : 3-Amino-2-naphthaldehyde has been used in the modification of primary amine functionalized drugs, such as pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide . The modification process involves a condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .

- Methods of Application or Experimental Procedures : The condensation reaction was carried out in methanol as a solvent . The crystal structures of the resulting compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis .

- Results or Outcomes : The study showed that the stabilization of both crystalline compounds is achieved via various noncovalent interactions . The geometries of the compounds calculated in the Density Functional Theory (DFT) study showed reasonably good agreement with the experimentally determined structural parameters .

Application 2: Development of New-Type Sensors, Nonlinear Optical Materials, and Biochemical Probes

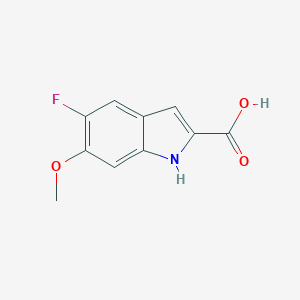

- Summary of the Application : Research has suggested that 2-hydroxy-1-naphthaldehyde-derived systems, which could potentially include 3-Amino-2-naphthaldehyde, could be used in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this potential application were not detailed in the source .

Application 3: Schiff Base Metal Complexes

- Summary of the Application : Schiff bases, which can be synthesized from the condensation of a primary amine with a carbonyl group, are an important class of organic compounds due to their chelating properties . They can coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes . 3-Amino-2-naphthaldehyde, as a primary amine, could potentially be used to synthesize such Schiff bases .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this potential application were not detailed in the source .

Application 4: Anti-Inflammatory Agents

- Summary of the Application : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory . As 3-Amino-2-naphthaldehyde contains a primary amine group, it could potentially be used in the synthesis of such pyrimidines .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this potential application were not detailed in the source .

Application 5: Excited State Intramolecular Proton Transfers

- Summary of the Application : Research has suggested that multiple hydroxyl-containing compounds, which could potentially include 3-Amino-2-naphthaldehyde, can undergo excited state intramolecular proton transfers (ESIPT) when several hydroxyl groups are located close to each other in a molecule . This process can lead to the formation of two molecular tautomers .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this potential application were not detailed in the source .

Application 6: Development of Sensors, Nonlinear Optical Materials, and Biochemical Probes

- Summary of the Application : 2-hydroxy-1-naphthaldehyde-derived systems, which could potentially include 3-Amino-2-naphthaldehyde, have been suggested for use in the development of new-type sensors, nonlinear optical materials, and biochemical probes . This is due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this potential application were not detailed in the source .

将来の方向性

特性

IUPAC Name |

3-aminonaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPPFDDTPSWCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435591 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-naphthaldehyde | |

CAS RN |

154845-34-8 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)